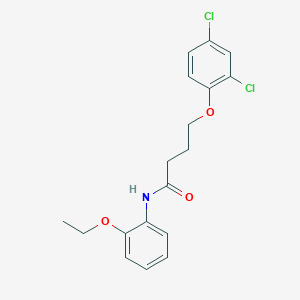![molecular formula C21H16N2OS B4762542 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4762542.png)
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Descripción general
Descripción
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is known for its ability to selectively destroy dopaminergic neurons in the brain, which has led to its use in the study of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile involves its conversion into MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. The selective toxicity of MPP+ is due to its uptake by the dopamine transporter, which is expressed exclusively on dopaminergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile are primarily related to its ability to selectively destroy dopaminergic neurons in the brain. This leads to a decrease in dopamine levels in the brain, which can result in a variety of symptoms, including tremors, rigidity, and bradykinesia. These symptoms are characteristic of Parkinson's disease and can be used to create animal models of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile in lab experiments include its ability to selectively destroy dopaminergic neurons in the brain, which can be used to create animal models of Parkinson's disease. This can be used to study the disease and develop new treatments. The limitations of using 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile in lab experiments include its toxicity, which can be dangerous for researchers if not handled properly. Additionally, the use of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile in lab experiments is limited by its selectivity for dopaminergic neurons, which may not accurately reflect the complexity of Parkinson's disease.
Direcciones Futuras
For the use of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile in scientific research include the development of new animal models of Parkinson's disease that more accurately reflect the complexity of the disease. Additionally, new treatments for Parkinson's disease may be developed based on the selective destruction of dopaminergic neurons in the brain. Finally, the use of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile in other areas of research, such as the study of other neurodegenerative disorders, may be explored.
Aplicaciones Científicas De Investigación
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. By selectively destroying these neurons, 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile can be used to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments.
Propiedades
IUPAC Name |
(2Z,4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-24-19-12-10-17(11-13-19)20-15-25-21(23-20)18(14-22)9-5-8-16-6-3-2-4-7-16/h2-13,15H,1H3/b8-5+,18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHGHZKGSIADCA-WCTLISOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C=C\C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762469.png)
![2-[3-(4-methoxyphenyl)isoxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4762489.png)
![N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4762515.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4762524.png)

![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4762540.png)


![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)